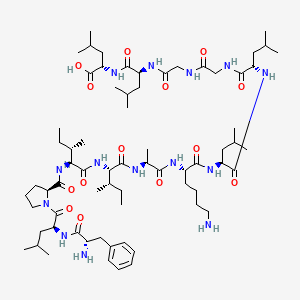

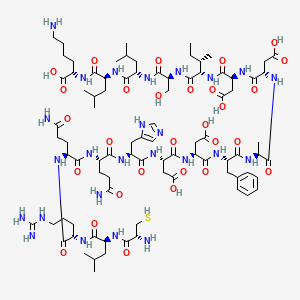

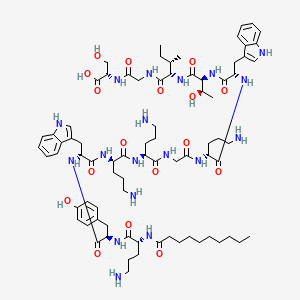

H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH est un peptide constitué de 17 acides aminés. Les peptides sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques et jouent un rôle crucial dans les processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Déprotection : Élimination du groupe protecteur de l’extrémité amino de l’acide aminé lié à la résine.

Couplage : Ajout du prochain acide aminé dans la séquence, qui est activé par des réactifs de couplage tels que le HBTU ou le DIC.

Clivage : Une fois la chaîne peptidique terminée, elle est clivée de la résine à l’aide d’un réactif de clivage tel que l’acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer simultanément plusieurs séquences peptidiques, augmentant ainsi l’efficacité et réduisant les erreurs humaines. De plus, la production à grande échelle peut impliquer des techniques de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Les peptides peuvent subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine du peptide peut former des ponts disulfures par oxydation.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés pour oxyder les résidus cystéine.

Réduction : Le DTT ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : La mutagenèse dirigée peut être utilisée pour substituer des acides aminés spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation des résidus cystéine entraîne la formation de ponts disulfures, qui peuvent stabiliser la structure du peptide.

Applications de la recherche scientifique

Chimie

En chimie, des peptides comme H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH sont utilisés comme composés modèles pour étudier le repliement, la stabilité et les interactions des protéines. Ils peuvent également servir de catalyseurs dans certaines réactions chimiques.

Biologie

Biologiquement, ce peptide peut être utilisé pour étudier les processus cellulaires, tels que la transduction du signal et l’activité enzymatique. Il peut également être utilisé dans l’étude des interactions protéine-protéine et le développement de médicaments à base de peptides.

Médecine

En médecine, les peptides sont explorés pour leur potentiel thérapeutique. Ils peuvent agir comme des hormones, des neurotransmetteurs ou des agents antimicrobiens. Cette séquence peptidique spécifique peut avoir des applications dans le développement de traitements pour des maladies ou comme outil de diagnostic.

Industrie

Dans l’industrie, les peptides sont utilisés dans la production de cosmétiques, d’additifs alimentaires et de produits pharmaceutiques. Ils peuvent améliorer la stabilité et l’efficacité des produits.

Applications De Recherche Scientifique

Chemistry

In chemistry, peptides like H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH are used as model compounds to study protein folding, stability, and interactions. They can also serve as catalysts in certain chemical reactions.

Biology

Biologically, this peptide can be used to investigate cellular processes, such as signal transduction and enzyme activity. It may also be employed in the study of protein-protein interactions and the development of peptide-based drugs.

Medicine

In medicine, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, or antimicrobial agents. This specific peptide sequence may have applications in developing treatments for diseases or as a diagnostic tool.

Industry

Industrially, peptides are used in the production of cosmetics, food additives, and pharmaceuticals. They can enhance the stability and efficacy of products.

Mécanisme D'action

Le mécanisme d’action de H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH dépend de sa cible biologique spécifique. En général, les peptides exercent leurs effets en se liant à des récepteurs ou à des enzymes, déclenchant une cascade d’événements cellulaires. Cette liaison peut activer ou inhiber des voies impliquées dans divers processus physiologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

H-Cys-Gln-Leu-Arg : Un autre peptide avec une séquence similaire mais de longueur plus courte.

H-Gln-Leu-Trp-Thr : Un tétrapeptide avec une composition différente en acides aminés.

H-Arg-Ser-Glu-Arg : Un peptide avec une séquence différente mais des groupes fonctionnels similaires.

Unicité

L’unicité de H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH réside dans sa séquence spécifique et la présence de multiples résidus d’acide aspartique, qui peuvent conférer des propriétés uniques telles qu’une acidité accrue ou des affinités de liaison spécifiques.

Propriétés

Formule moléculaire |

C86H137N25O29S |

|---|---|

Poids moléculaire |

2017.2 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C86H137N25O29S/c1-10-43(8)68(84(138)110-61(37-112)83(137)104-54(29-42(6)7)77(131)103-53(28-41(4)5)76(130)100-51(85(139)140)19-14-15-25-87)111-82(136)60(35-67(121)122)109-79(133)57(32-64(115)116)101-69(123)44(9)96-74(128)55(30-45-17-12-11-13-18-45)105-80(134)58(33-65(117)118)108-81(135)59(34-66(119)120)107-78(132)56(31-46-36-93-39-95-46)106-73(127)50(22-24-63(90)114)99-72(126)49(21-23-62(89)113)98-71(125)48(20-16-26-94-86(91)92)97-75(129)52(27-40(2)3)102-70(124)47(88)38-141/h11-13,17-18,36,39-44,47-61,68,112,141H,10,14-16,19-35,37-38,87-88H2,1-9H3,(H2,89,113)(H2,90,114)(H,93,95)(H,96,128)(H,97,129)(H,98,125)(H,99,126)(H,100,130)(H,101,123)(H,102,124)(H,103,131)(H,104,137)(H,105,134)(H,106,127)(H,107,132)(H,108,135)(H,109,133)(H,110,138)(H,111,136)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,139,140)(H4,91,92,94)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |

Clé InChI |

SJOCQLLSBABPDD-NEVLYZHJSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)